molecular formula C19H27N3O4 B5532463 2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5532463
M. Wt: 361.4 g/mol
InChI Key: QFYXDNLJWUGKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one often involves the reaction of furan-2-carboxylic acids and furfural with diazonium salts, leading to arylfuran-2-carboxylic acids. These acids can then be converted into acyl chlorides and subsequently used to prepare morpholine derivatives through various synthetic pathways, including the use of Willgerodt-Kindler reactions for certain transformations (Matiichuk et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class, including diazaspirodecanone derivatives, is characterized by the presence of a spirocyclic core, which integrates a diaza (nitrogen-containing) ring and a cyclohexane or similar ring in a spiro configuration. The structure is further modified by substituents such as morpholine and furan rings, which are known to influence the chemical and physical properties of these molecules (Farag et al., 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, reflecting their complex structure. The presence of furan and morpholine rings allows for reactions typical of aromatic systems, while the spirocyclic core can participate in cycloaddition reactions and other transformations typical for cyclic compounds. The exact reactions and properties would depend on the specific substituents and the overall molecular context (Adib et al., 2008).

Safety and Hazards

The safety and hazards associated with “2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one” would depend on factors such as its toxicity, reactivity, and the specific context in which it is used. It’s important to note that similar compounds have demonstrated some toxicity rate (LD 50 = 300 mg/kg, white mice) .

properties

IUPAC Name

2-methyl-8-[5-(morpholin-4-ylmethyl)furan-3-carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-20-14-19(11-17(20)23)2-4-22(5-3-19)18(24)15-10-16(26-13-15)12-21-6-8-25-9-7-21/h10,13H,2-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYXDNLJWUGKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=COC(=C3)CN4CCOCC4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one

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